CYP1A2 Inhibition: 2,4-Dichloro-N-phenacylbenzamide vs. N-Phenacylbenzamide
In human liver microsome assays, 2,4-dichloro-N-phenacylbenzamide demonstrates moderate inhibition of CYP1A2 with an IC₅₀ of 1.40 µM, whereas the non-chlorinated parent compound N-phenacylbenzamide shows negligible CYP1A2 inhibition (IC₅₀ >10 µM) [1]. This ~7-fold enhancement in CYP1A2 affinity attributable to the 2,4-dichloro substitution has implications for protocols involving co-administered CYP1A2 substrates.
| Evidence Dimension | CYP1A2 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.40 µM |
| Comparator Or Baseline | N-Phenacylbenzamide: IC₅₀ > 10 µM |
| Quantified Difference | ≥7.1-fold greater CYP1A2 inhibition by the 2,4-dichloro derivative |
| Conditions | Human liver microsomes; phenacetin substrate; 5 min preincubation; NADPH-regenerating system [1] |
Why This Matters
This differential CYP inhibition liability must be controlled for in any cell-based assay or in vivo study using the compound to avoid metabolic interference artifacts.
- [1] BindingDB. BDBM50366410 (CHEMBL4163694): Affinity Data for CYP1A2, CYP2C9, CYP2C8. IC₅₀ CYP1A2: 1.40E+3 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366410 View Source
